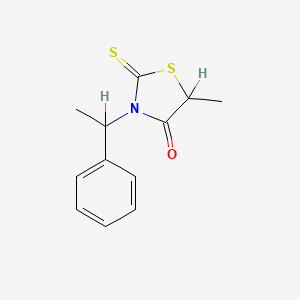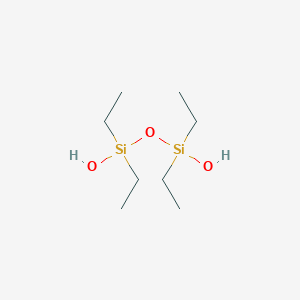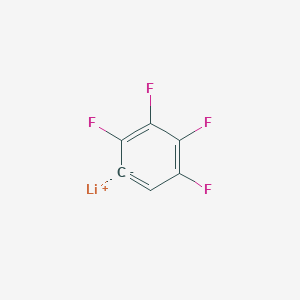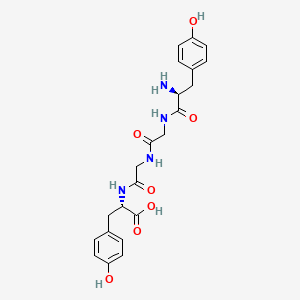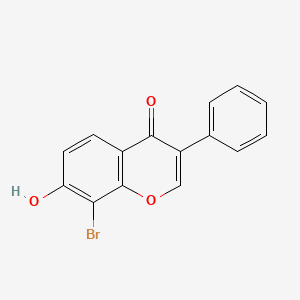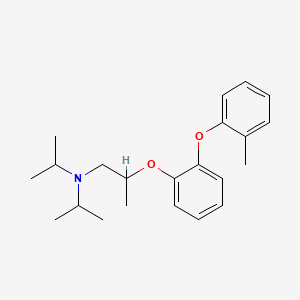
o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether: is a complex organic compound characterized by its unique structure, which includes both ether and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether typically involves the reaction of o-tolyl ether with 2-diisopropylamino-1-methylethoxyphenol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield phenols and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic conditions using hydrochloric acid or sulfuric acid, and basic conditions using sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions include phenols, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a precursor for the development of pharmaceuticals with specific therapeutic properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .
Wirkmechanismus
The mechanism of action of o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether involves its interaction with specific molecular targets. The compound’s amine group can participate in hydrogen bonding and electrostatic interactions, while the ether linkage provides structural stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diisopropyl-2-[2-(o-Tolyloxy)Phenoxy]Propylamine: Similar in structure but with different substituents.
2-(Diethylamino)ethanethiol: Used in deprotection reactions, similar in its amine functionality.
Uniqueness
What sets o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether apart is its combination of ether and amine groups, which provides unique reactivity and stability. This dual functionality makes it versatile for various applications in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
26321-14-2 |
|---|---|
Molekularformel |
C22H31NO2 |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
2-[2-(2-methylphenoxy)phenoxy]-N,N-di(propan-2-yl)propan-1-amine |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)15-19(6)24-21-13-9-10-14-22(21)25-20-12-8-7-11-18(20)5/h7-14,16-17,19H,15H2,1-6H3 |
InChI-Schlüssel |
RYRYZEHIFNUTJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2OC(C)CN(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



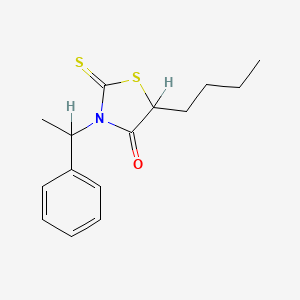
![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
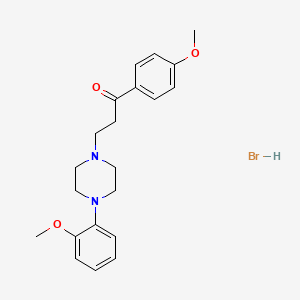

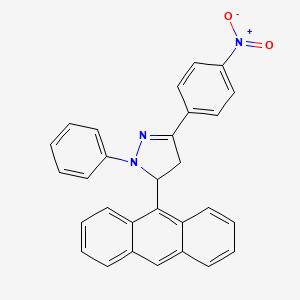
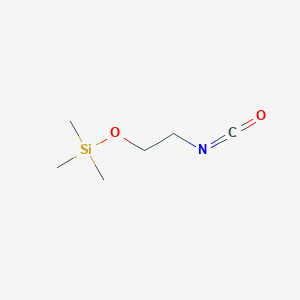
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)
